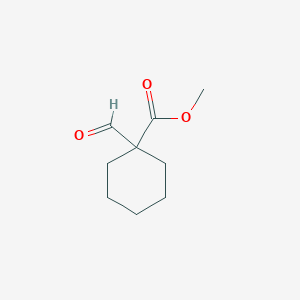

Methyl 1-formylcyclohexane-1-carboxylate

Descripción general

Descripción

Methyl 1-formylcyclohexane-1-carboxylate is a cyclic ester with the molecular formula C9H14O3 and a molecular weight of 182.22 g/mol. It is a colorless liquid with a boiling point of 220-222°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-formylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with methyl formate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Biological Applications

Methyl 1-formylcyclohexane-1-carboxylate has shown promise in various biological applications:

- Peptide Synthesis : It serves as an organic buffer in peptide synthesis, enhancing the yield and efficiency of reactions. Its high yield in peptide coupling reactions makes it a valuable reagent in biochemistry .

- Pharmaceutical Intermediates : Compounds containing cyclohexane structures are often explored for their biological activities, including anti-inflammatory and anticancer properties. This compound can act as an intermediate in the synthesis of biologically active molecules .

Material Science Applications

In material science, this compound is being explored for its potential use in:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its structural features allow for modifications that can enhance the mechanical and thermal properties of the resulting materials .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that using this compound as a coupling agent significantly improved the yield of peptide synthesis reactions. The compound facilitated smoother reaction conditions and reduced side reactions, making it a preferred choice among researchers .

Case Study 2: Anticancer Activity Investigation

Research has indicated that derivatives of this compound exhibit promising anticancer activities. In vitro studies showed that these compounds could inhibit cancer cell proliferation, suggesting their potential as therapeutic agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Methyl cyclohexanecarboxylate: This compound has a similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.

Methyl 1-cyclohexene-1-carboxylate: This compound contains a double bond in the cyclohexane ring, which imparts different chemical properties and reactivity.

Uniqueness: Methyl 1-formylcyclohexane-1-carboxylate is unique due to the presence of both formyl and ester functional groups, which allow it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Actividad Biológica

Methyl 1-formylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 158.19 g/mol. The compound's structure is pivotal in determining its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : Some derivatives of cyclohexane carboxylic acids have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can influence mitochondrial function, which is crucial for neuroprotection.

Antimicrobial Activity

A study published in Journal of Natural Products investigated the antimicrobial efficacy of various cyclohexane derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development .

Anti-inflammatory Mechanisms

Research conducted by Amrollahi et al. (2020) highlighted the anti-inflammatory properties of cyclohexane derivatives. The study utilized in vitro models to assess the modulation of pro-inflammatory cytokines. This compound was found to reduce levels of TNF-alpha and IL-6, suggesting its potential utility in treating chronic inflammatory conditions .

Neuroprotective Effects

In a recent study focusing on mitochondrial dynamics, this compound was evaluated for its ability to promote mitochondrial fusion in neuronal cells. The compound exhibited significant activity at low concentrations (EC50 ~5 nM), indicating its potential role as a neuroprotective agent .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 1-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTJOSITANDHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446355 | |

| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84393-05-5 | |

| Record name | Cyclohexanecarboxylic acid, 1-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84393-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.